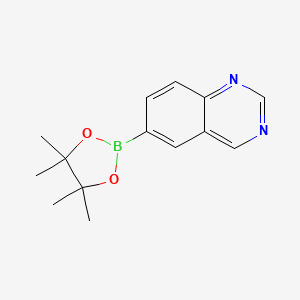
1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride
Descripción general
Descripción
1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride is a chemical compound that consists of a pyrimidine ring attached to an azetidine ring with an amine group . It is found in its dihydrochloride form, meaning it has two chloride ions associated with it . The molecular formula is C7H12Cl2N4 and the molecular weight is 223.1030 .
Molecular Structure Analysis
The molecular structure of 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride consists of a pyrimidine ring attached to an azetidine ring with an amine group . It also has two chloride ions associated with it .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride include a molecular formula of C7H12Cl2N4 and a molecular weight of 223.1030 .Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Activities
1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride derivatives have been studied for their potential in treating microbial infections. For instance, Chandrashekaraiah et al. (2014) synthesized a series of pyrimidine-azetidinone analogues and evaluated their antimicrobial and in vitro antituberculosis activities against bacterial and fungal strains, including Mycobacterium tuberculosis. These findings suggest that such compounds could be promising in developing new antibacterial and antitubercular agents (Chandrashekaraiah et al., 2014).
Antiviral Agents
Research into the antiviral properties of 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride derivatives has been conducted. Hosono et al. (1994) undertook the enantiospecific synthesis of such derivatives as potential antiviral agents. Although these specific compounds did not exhibit significant antiviral activity in cell culture tests, this line of research indicates interest in exploring pyrimidine-azetidin-3-amine derivatives for antiviral applications (Hosono et al., 1994).
Antidepressant and Nootropic Agents
Compounds derived from 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride have been evaluated for their potential use as central nervous system (CNS) active agents. Thomas et al. (2016) synthesized and investigated N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides for their antidepressant and nootropic activities. Their findings confirmed the potential of the 2-azetidinone skeleton as a CNS active agent, opening avenues for the development of new therapeutic drugs for mental health disorders (Thomas et al., 2016).
Insecticidal and Antibacterial Potential
The insecticidal and antibacterial potential of 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride derivatives has also been a subject of research. Deohate and Palaspagar (2020) synthesized pyrimidine-linked pyrazole heterocyclics and evaluated them for their insecticidal and antimicrobial activities. The synthesized compounds were tested against various microorganisms and insects, showing potential as both insecticides and antimicrobials (Deohate & Palaspagar, 2020).
Corrosion Inhibition
Interestingly, some derivatives of 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride have been studied for their role in corrosion inhibition. Ashassi-Sorkhabi et al. (2005) explored the efficiency of benzylidene-pyrimidin-2-yl-amine derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution. Their results indicated good corrosion inhibition capabilities, suggesting potential industrial applications in material science (Ashassi-Sorkhabi et al., 2005).
Propiedades
IUPAC Name |
1-pyrimidin-2-ylazetidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.2ClH/c8-6-4-11(5-6)7-9-2-1-3-10-7;;/h1-3,6H,4-5,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBBFKFCPGVSOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CC=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[1-(3-phenylpropanoyl)piperidin-4-yl]acetamide](/img/structure/B1425051.png)

![Methyl 2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate](/img/structure/B1425055.png)
![2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline](/img/structure/B1425056.png)
![1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1425058.png)

![4-chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1425065.png)
![2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1425066.png)



![ethyl 2-amino-3-(methylcarbamoyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1425072.png)
![4-methoxy-7-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1425073.png)
![3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1425074.png)